molecular formula C6H4FN3O B13573159 3-Azido-4-fluorophenol

3-Azido-4-fluorophenol

Katalognummer: B13573159
Molekulargewicht: 153.11 g/mol
InChI-Schlüssel: JWKNLUVIVMENIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-4-fluorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-4-fluorophenol typically involves the introduction of the azido group to a fluorophenol precursor. One common method is the nucleophilic substitution reaction where 4-fluorophenol is treated with sodium azide (NaN₃) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Azido-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-Amino-4-fluorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Azido-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving azido and fluorinated compounds.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-azido-4-fluorophenol depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenol: Lacks the azido group, making it less reactive in certain bioorthogonal reactions.

    3-Azidophenol: Lacks the fluorine atom, which may affect its stability and reactivity.

    3-Azido-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

3-Azido-4-fluorophenol is unique due to the combination of the azido and fluorine groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H4FN3O

Molekulargewicht

153.11 g/mol

IUPAC-Name

3-azido-4-fluorophenol

InChI

InChI=1S/C6H4FN3O/c7-5-2-1-4(11)3-6(5)9-10-8/h1-3,11H

InChI-Schlüssel

JWKNLUVIVMENIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)N=[N+]=[N-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.